molecular formula C8H14O6 B094068 Diisopropyl peroxydicarbonate CAS No. 105-64-6

Diisopropyl peroxydicarbonate

Cat. No.: B094068
CAS No.: 105-64-6
M. Wt: 206.19 g/mol
InChI Key: BWJUFXUULUEGMA-UHFFFAOYSA-N
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Description

Diisopropyl peroxydicarbonate is an organic peroxide with the molecular formula C8H14O6. It is a white crystalline solid at low temperatures and becomes a colorless liquid at room temperature. This compound is primarily used as a polymerization initiator for various monomers, including vinyl chloride and styrene .

Mechanism of Action

DIPC decomposes violently or explosively at temperatures 0-10°C owing to self-accelerating exothermic decomposition . Several explosions were due to shock, heat, or friction . Amines and certain metals can cause accelerated decomposition .

Safety and Hazards

DIPC is moderately toxic by ingestion and skin contact . It is a severe eye irritant . It is very dangerous fire hazard and is dangerously unstable above 10°C . It is an impact and heat-sensitive explosive . Solutions may spontaneously explode (the hazard increases with concentration) .

Future Directions

The global DIPC market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for organic synthesis and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl peroxydicarbonate is synthesized through the reaction of isopropyl chloroformate with a mixed aqueous solution of hydrogen peroxide and caustic soda. The reaction is carried out at low temperatures (0-10°C) to prevent explosive decomposition . The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure safety and efficiency. The product is often stabilized by shipping it packed in dry ice to prevent decomposition during transportation .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl peroxydicarbonate undergoes various chemical reactions, primarily due to its strong oxidizing properties. It can participate in:

Common Reagents and Conditions:

    Reagents: Hydrogen peroxide, caustic soda, isopropyl chloroformate.

    Conditions: Low temperatures (0-10°C), controlled addition of reagents, and continuous stirring.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Diisopropyl peroxydicarbonate is unique due to its specific decomposition temperature range (0-10°C) and its efficiency as a polymerization initiator. It provides better control over the polymerization process, resulting in polymers with improved properties .

Properties

IUPAC Name

propan-2-yl propan-2-yloxycarbonyloxy carbonate
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InChI

InChI=1S/C8H14O6/c1-5(2)11-7(9)13-14-8(10)12-6(3)4/h5-6H,1-4H3
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InChI Key

BWJUFXUULUEGMA-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)OOC(=O)OC(C)C
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Molecular Formula

C8H14O6
Record name DIISOPROPYL PEROXYDICARBONATE
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DSSTOX Substance ID

DTXSID3026722
Record name Diisopropyl peroxydicarbonate
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Molecular Weight

206.19 g/mol
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Physical Description

Diisopropyl peroxydicarbonate appears as a white solid (shipped packed in Dry Ice to stabilize) with a sharp unpleasant odor. Insoluble in sater and sinks in water. Used as polymerization catalyst. (USCG, 1999), Liquid, Colorless solid; mp = 8-10 deg C; [Hawley]
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Record name Peroxydicarbonic acid, C,C'-bis(1-methylethyl) ester
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Solubility

Almost insol in water; miscible with aliphatic and aromatic hydrocarbons, esters, ethers and chlorinated hydrocarbons
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Density

1.08 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.080 @ 15.5 °C/4 °C
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Color/Form

Crystalline solid, Colorless

CAS No.

105-64-6
Record name DIISOPROPYL PEROXYDICARBONATE
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Melting Point

50 °F (USCG, 1999), 8-10 °C
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Synthesis routes and methods I

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
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0 (± 1) mol
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reactant
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2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the Example II procedure, IPP is prepared at the rate of 50 pph in an average assay of greater than 98% from 85 pph of isopropyl chloroformate, 28.5 pph of 50% H2O2, 160 pph of 20% NaOH and 50 pph of saturated NaCl solution.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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1040 g
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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